Cas no 2228545-64-8 (O-{1-(2,6-dichloropyridin-4-yl)cyclopropylmethyl}hydroxylamine)

O-{1-(2,6-dichloropyridin-4-yl)cyclopropylmethyl}hydroxylamine 化学的及び物理的性質
名前と識別子
-
- O-{1-(2,6-dichloropyridin-4-yl)cyclopropylmethyl}hydroxylamine
- 2228545-64-8
- O-{[1-(2,6-dichloropyridin-4-yl)cyclopropyl]methyl}hydroxylamine
- EN300-1977663
-
- インチ: 1S/C9H10Cl2N2O/c10-7-3-6(4-8(11)13-7)9(1-2-9)5-14-12/h3-4H,1-2,5,12H2
- InChIKey: SYDKSSVCFRGWOG-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C(N=1)Cl)C1(CON)CC1
計算された属性
- 精确分子量: 232.0170183g/mol
- 同位素质量: 232.0170183g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 201
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.4
- トポロジー分子極性表面積: 48.1Ų
O-{1-(2,6-dichloropyridin-4-yl)cyclopropylmethyl}hydroxylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1977663-2.5g |
O-{[1-(2,6-dichloropyridin-4-yl)cyclopropyl]methyl}hydroxylamine |
2228545-64-8 | 2.5g |
$3332.0 | 2023-09-16 | ||
Enamine | EN300-1977663-0.1g |
O-{[1-(2,6-dichloropyridin-4-yl)cyclopropyl]methyl}hydroxylamine |
2228545-64-8 | 0.1g |
$1496.0 | 2023-09-16 | ||
Enamine | EN300-1977663-10g |
O-{[1-(2,6-dichloropyridin-4-yl)cyclopropyl]methyl}hydroxylamine |
2228545-64-8 | 10g |
$7312.0 | 2023-09-16 | ||
Enamine | EN300-1977663-10.0g |
O-{[1-(2,6-dichloropyridin-4-yl)cyclopropyl]methyl}hydroxylamine |
2228545-64-8 | 10g |
$7312.0 | 2023-05-31 | ||
Enamine | EN300-1977663-0.5g |
O-{[1-(2,6-dichloropyridin-4-yl)cyclopropyl]methyl}hydroxylamine |
2228545-64-8 | 0.5g |
$1632.0 | 2023-09-16 | ||
Enamine | EN300-1977663-0.05g |
O-{[1-(2,6-dichloropyridin-4-yl)cyclopropyl]methyl}hydroxylamine |
2228545-64-8 | 0.05g |
$1428.0 | 2023-09-16 | ||
Enamine | EN300-1977663-5g |
O-{[1-(2,6-dichloropyridin-4-yl)cyclopropyl]methyl}hydroxylamine |
2228545-64-8 | 5g |
$4930.0 | 2023-09-16 | ||
Enamine | EN300-1977663-0.25g |
O-{[1-(2,6-dichloropyridin-4-yl)cyclopropyl]methyl}hydroxylamine |
2228545-64-8 | 0.25g |
$1564.0 | 2023-09-16 | ||
Enamine | EN300-1977663-1.0g |
O-{[1-(2,6-dichloropyridin-4-yl)cyclopropyl]methyl}hydroxylamine |
2228545-64-8 | 1g |
$1701.0 | 2023-05-31 | ||
Enamine | EN300-1977663-5.0g |
O-{[1-(2,6-dichloropyridin-4-yl)cyclopropyl]methyl}hydroxylamine |
2228545-64-8 | 5g |
$4930.0 | 2023-05-31 |
O-{1-(2,6-dichloropyridin-4-yl)cyclopropylmethyl}hydroxylamine 関連文献
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
9. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
O-{1-(2,6-dichloropyridin-4-yl)cyclopropylmethyl}hydroxylamineに関する追加情報
Research Brief on O-{1-(2,6-dichloropyridin-4-yl)cyclopropylmethyl}hydroxylamine (CAS: 2228545-64-8)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of O-{1-(2,6-dichloropyridin-4-yl)cyclopropylmethyl}hydroxylamine (CAS: 2228545-64-8) as a promising compound for therapeutic applications. This research brief synthesizes the latest findings on its synthesis, mechanism of action, and potential applications in drug development.
The compound, characterized by its unique cyclopropylmethyl hydroxylamine moiety, has garnered attention due to its role as a key intermediate in the synthesis of biologically active molecules. Recent studies have demonstrated its utility in the development of novel enzyme inhibitors, particularly targeting pathways involved in inflammatory and oncogenic processes. The structural specificity conferred by the 2,6-dichloropyridin-4-yl group enhances its binding affinity to target proteins, making it a valuable scaffold for drug design.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers elucidated the synthetic pathway for O-{1-(2,6-dichloropyridin-4-yl)cyclopropylmethyl}hydroxylamine, optimizing reaction conditions to achieve a yield of over 85%. The study further explored its derivatization potential, leading to the discovery of analogs with improved pharmacokinetic properties. These findings underscore the compound's versatility as a building block in medicinal chemistry.
Another pivotal study, featured in Bioorganic & Medicinal Chemistry Letters, investigated the compound's mechanism of action as a selective inhibitor of histone deacetylases (HDACs). The research revealed that the hydroxylamine group plays a critical role in chelating zinc ions within the HDAC active site, thereby modulating epigenetic regulation. This discovery opens new avenues for targeting HDAC-related diseases, such as cancer and neurodegenerative disorders.
Emerging preclinical data also suggest potential applications of O-{1-(2,6-dichloropyridin-4-yl)cyclopropylmethyl}hydroxylamine in combination therapies. For instance, its synergistic effects with checkpoint inhibitors have shown enhanced efficacy in murine models of melanoma. These results, though preliminary, highlight the compound's potential to augment existing therapeutic regimens.
In conclusion, O-{1-(2,6-dichloropyridin-4-yl)cyclopropylmethyl}hydroxylamine (CAS: 2228545-64-8) represents a multifaceted tool in drug discovery, with applications spanning from synthetic chemistry to targeted therapy. Ongoing research aims to further elucidate its pharmacological profile and expand its therapeutic repertoire. Future studies should focus on translational research to bridge the gap between laboratory findings and clinical applications.
2228545-64-8 (O-{1-(2,6-dichloropyridin-4-yl)cyclopropylmethyl}hydroxylamine) Related Products
- 1783749-25-6(4-(azetidin-3-yl)methyl-2-bromophenol)
- 68120-34-3(2-bromo-4-(chloromethyl)-1-methylbenzene)
- 1698003-92-7(3-(3-bromo-4-fluorophenyl)-2,2-dimethylcyclopropylmethanamine)
- 1396809-90-7(3-chloro-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}benzene-1-sulfonamide)
- 1090844-72-6(5,6-dichloro-N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide)
- 2228578-55-8(5-(2-bromo-1-hydroxyethyl)-2-methylphenol)
- 1289212-90-3(5-Chloro-N-cyclopropylpicolinamide)
- 2763928-92-1(4-(3-Acetamidooxetan-3-yl)benzoic acid)
- 1199815-10-5(2,5-Dioxopyrrolidin-1-yl 3-(4-methoxyphenoxy)propanoate)
- 1251634-82-8(N-cyclopentyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide)




